molecular formula C11H14O3S B12527672 2-(Benzenesulfonyl)-3-(propan-2-yl)oxirane CAS No. 651726-55-5

2-(Benzenesulfonyl)-3-(propan-2-yl)oxirane

Cat. No.: B12527672
CAS No.: 651726-55-5
M. Wt: 226.29 g/mol
InChI Key: UKAWOJSYNUOCFO-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-3-(propan-2-yl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its benzenesulfonyl group attached to the oxirane ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-3-(propan-2-yl)oxirane typically involves the reaction of benzenesulfonyl chloride with an appropriate epoxide precursor under basic conditions. One common method is the reaction of benzenesulfonyl chloride with 2-(propan-2-yl)oxirane in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-3-(propan-2-yl)oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonyl-substituted alcohols, amines, and thiols.

    Oxidation: Sulfone derivatives are the major products.

    Reduction: Sulfide derivatives are formed.

Scientific Research Applications

2-(Benzenesulfonyl)-3-(propan-2-yl)oxirane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for bioactive molecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-3-(propan-2-yl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. The benzenesulfonyl group can participate in various chemical transformations, enhancing the compound’s reactivity and versatility. Molecular targets and pathways include interactions with nucleophilic sites in biological molecules, potentially leading to modifications of proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzenesulfonyl)oxirane: Lacks the propan-2-yl group, leading to different reactivity and applications.

    3-(Propan-2-yl)oxirane: Lacks the benzenesulfonyl group, resulting in different chemical properties.

    2-(Methylsulfonyl)-3-(propan-2-yl)oxirane: Similar structure but with a methylsulfonyl group instead of benzenesulfonyl.

Uniqueness

2-(Benzenesulfonyl)-3-(propan-2-yl)oxirane is unique due to the presence of both the benzenesulfonyl and propan-2-yl groups. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

651726-55-5

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

2-(benzenesulfonyl)-3-propan-2-yloxirane

InChI

InChI=1S/C11H14O3S/c1-8(2)10-11(14-10)15(12,13)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3

InChI Key

UKAWOJSYNUOCFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(O1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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